molecular formula C17H20N2O4 B12182609 N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B12182609
M. Wt: 316.35 g/mol
InChI Key: ZGHSKLFXHYXYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohepta[d][1,2]oxazole ring fused with a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves the cyclization of N-propargylamides. A metal-free cyclization process using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source is commonly employed . This method leads to the formation of oxazole derivatives under visible light irradiation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of eco-friendly and cost-effective reagents is crucial for industrial applications to ensure sustainability and economic viability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Substitution reactions can introduce different substituents to the phenyl or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve moderate temperatures and the presence of catalysts like copper (I) acetylides .

Major Products

The major products formed from these reactions include various substituted oxazoles and phenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is unique due to its fused cyclohepta[d][1,2]oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-21-14-9-8-11(10-15(14)22-2)18-17(20)16-12-6-4-3-5-7-13(12)23-19-16/h8-10H,3-7H2,1-2H3,(H,18,20)

InChI Key

ZGHSKLFXHYXYAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NOC3=C2CCCCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.